molecular formula C16H17ClN8O B1139457 CC-115 hydrochloride CAS No. 1300118-55-1

CC-115 hydrochloride

Cat. No.: B1139457
CAS No.: 1300118-55-1
M. Wt: 372.8 g/mol
InChI Key: RDIPJCOMBMBHJF-UHFFFAOYSA-N
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Description

CC-115 hydrochloride is a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR) kinase. It has shown significant potential in blocking both mTORC1 and mTORC2 signaling pathways, making it a valuable compound in scientific research, particularly in the fields of cancer and cellular biology .

Preparation Methods

The synthesis of CC-115 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalizationIndustrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

CC-115 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be used to modify the compound’s functional groups, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace existing functional groups to create derivatives with different properties.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted triazoles .

Scientific Research Applications

CC-115 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

CC-115 hydrochloride exerts its effects by inhibiting both DNA-PK and mTOR kinases. This dual inhibition leads to the blockade of DNA-PK-mediated non-homologous end joining (NHEJ) and mTORC1/2 signaling pathways. The compound prevents the dissociation of key proteins involved in DNA repair, thereby inducing apoptosis in cancer cells. Additionally, it reduces the phosphorylation of ataxia-telangiectasia mutated kinase (ATM) and its substrates, further impairing DNA repair processes .

Comparison with Similar Compounds

CC-115 hydrochloride is unique due to its dual inhibition of DNA-PK and mTOR kinases. Similar compounds include:

    KU-0063794: A selective mTOR inhibitor that does not target DNA-PK.

    NU7441: A potent DNA-PK inhibitor with no significant effect on mTOR.

    AZD8055: Another mTOR inhibitor, but with different selectivity and potency compared to this compound.

The uniqueness of this compound lies in its ability to simultaneously inhibit both DNA-PK and mTOR, making it a valuable tool for studying the interplay between these pathways .

Properties

IUPAC Name

5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O.ClH/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14;/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIPJCOMBMBHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300118-55-1
Record name Pyrazino[2,3-b]pyrazin-2(1H)-one, 1-ethyl-3,4-dihydro-7-[2-methyl-6-(1H-1,2,4-triazol-5-yl)-3-pyridinyl]-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1300118-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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